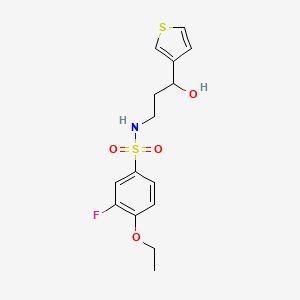![molecular formula C16H18IN3O2S B2993618 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone CAS No. 866020-50-0](/img/structure/B2993618.png)
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone is a synthetic organic compound known for its unique molecular structure and potential applications in various scientific fields. The presence of iodine, thiazole, and piperazine moieties in its structure imparts distinct chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone typically involves the following steps:
Formation of the Thiazole Ring: : The synthesis begins with the formation of the thiazole ring, which is achieved by reacting a thioamide with an α-haloketone under acidic conditions.
Introduction of the Iodophenoxy Group: : The thiazole intermediate is then reacted with 4-iodophenol in the presence of a base to introduce the iodophenoxy group.
Formation of the Piperazine Derivative: : This intermediate is then reacted with piperazine to form the piperazine derivative.
Final Acylation Step: : The final step involves the acylation of the piperazine derivative with an appropriate acylating agent, typically under basic conditions, to yield the target compound.
Industrial Production Methods
On an industrial scale, these synthetic steps are often optimized for yield and efficiency. Catalysts and high-throughput techniques may be employed to facilitate the reactions. Purification methods such as crystallization and chromatography are utilized to obtain the final pure product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: : In the presence of oxidizing agents, the compound may form corresponding oxidized products.
Reduction: : Reducing agents may convert certain functional groups into reduced forms.
Substitution Reactions: : The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halide exchange reactions can occur with reagents like sodium iodide.
Major Products Formed
The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole N-oxides, while reduction may lead to amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone is studied for its potential as a building block for more complex organic molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, research is ongoing to explore the compound's potential therapeutic applications. Its structure suggests it could be developed as a pharmaceutical agent, particularly in areas like oncology and neurology.
Industry
Industrially, the compound's stability and reactivity make it useful in material science applications, such as the development of new polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. Its iodophenoxy moiety can bind to active sites, potentially inhibiting or modifying the function of these targets. The piperazine and thiazole rings contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone
1-(4-{[2-(4-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone
Uniqueness
Compared to its analogs, the iodine-substituted compound is unique due to the heavy atom effect, which can influence its physical properties and biological activity. Iodine can enhance the compound's reactivity and binding interactions, making it distinct from its bromine and chlorine counterparts.
Feel free to let me know if there's more specific information you'd like!
Propriétés
IUPAC Name |
1-[4-[[2-(4-iodophenoxy)-1,3-thiazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O2S/c1-12(21)20-8-6-19(7-9-20)11-15-10-18-16(23-15)22-14-4-2-13(17)3-5-14/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVIMQPWHGERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
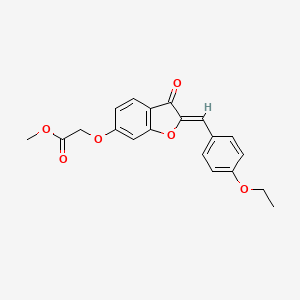
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester](/img/structure/B2993540.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)
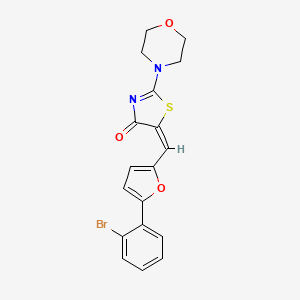
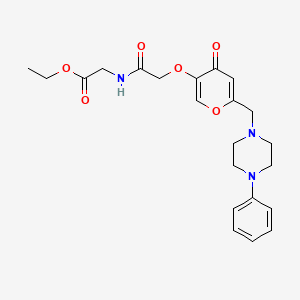
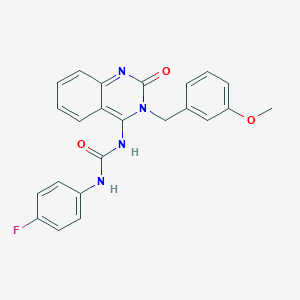
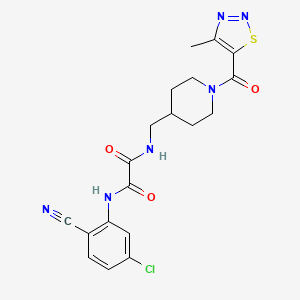
![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)

![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)
![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)
